N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide
Description
N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide (CAS 115562-53-3) is a sulfonamide derivative characterized by a p-toluenesulfonamide backbone substituted with a 4-aminobenzyl group and a methyl group on the nitrogen atom (Fig. 1). Sulfonamides are historically known for antibacterial applications, but this compound’s extended substituents may confer unique reactivity or selectivity in medicinal or agrochemical contexts .
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-3-9-15(10-4-12)20(18,19)17(2)11-13-5-7-14(16)8-6-13/h3-10H,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUFWMIYYCCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656069 | |
| Record name | N-[(4-Aminophenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115562-53-3 | |
| Record name | N-[(4-Aminophenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-Methyl-p-Toluenesulfonamide
Reaction of p-toluenesulfonyl chloride with methylamine in dichloromethane at 0–5°C produces N-methyl-p-toluenesulfonamide. A molar ratio of 1:1.2 (sulfonyl chloride:methylamine) ensures complete conversion, with yields exceeding 85% after aqueous workup. The use of molecular sieves (5 Å) during the reaction absorbs liberated HCl, minimizing side reactions.
N-Alkylation with 4-Nitrobenzyl Bromide
Alkylation of N-methyl-p-toluenesulfonamide requires activation of the sulfonamide nitrogen. Employing sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at 0°C generates the sulfonamide anion, which reacts with 4-nitrobenzyl bromide (1.1 equiv) to yield N-methyl-N-(4-nitrobenzyl)-p-toluenesulfonamide. This step typically achieves 65–72% isolated yield, with unreacted starting material recoverable via column chromatography.
Catalytic Hydrogenation of the Nitro Group
The final reduction employs hydrogen gas (1–3 atm) over 10% palladium-on-carbon in ethanol at 50°C. Monitoring by thin-layer chromatography (TLC) confirms complete reduction within 4–6 hours, affording N-(4-aminobenzyl)-N-methyl-p-toluenesulfonamide in 90–95% yield. Critical to this step is the use of degassed solvents to prevent catalyst poisoning.
One-Pot Tandem Sulfonylation-Alkylation Using Solid Acid Catalysts
Recent innovations leverage heterogeneous catalysis to streamline synthesis. A method detailed in CN106565549A utilizes a sulfated polyimide mesoporous polymer (SO₄²⁻/PIM-1) to catalyze the direct coupling of p-toluenesulfonic acid with pre-formed N-methyl-4-nitrobenzylamine.
Reaction Conditions and Optimization
In dichloromethane at 20°C, SO₄²⁻/PIM-1 (5 wt%) facilitates the dehydration-condensation between p-toluenesulfonic acid and N-methyl-4-nitrobenzylamine (1:1.5 molar ratio). Molecular sieves (5 Å) sequester water, driving the equilibrium toward product formation. After 6 hours, the catalyst is recovered by filtration and reused for five cycles with <5% activity loss.
Comparative Performance
| Parameter | Value |
|---|---|
| Conversion of p-TsOH | 81.90% |
| Yield of Nitro Intermediate | 70.53% |
| Catalyst Reusability | 5 cycles |
This method eliminates chloride waste associated with sulfonyl chloride routes but requires pre-synthesis of N-methyl-4-nitrobenzylamine, adding complexity.
Reductive Amination of N-(4-Nitrobenzyl)-p-Toluenesulfonamide
An alternative strategy introduces the methyl group via reductive amination after initial sulfonamide formation.
Synthesis of N-(4-Nitrobenzyl)-p-Toluenesulfonamide
4-Nitrobenzylamine reacts with p-toluenesulfonyl chloride (1:1 molar ratio) in pyridine at 0°C, achieving 88% yield after recrystallization from ethanol.
Reductive Methylation
Treatment with formaldehyde (2 equiv) and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) introduces the methyl group. The reaction proceeds via imine formation followed by reduction, yielding N-methyl-N-(4-nitrobenzyl)-p-toluenesulfonamide in 60–68% yield. Subsequent hydrogenation as in Section 1.3 completes the synthesis.
Critical Analysis of Methodologies
Yield and Efficiency
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Classical Three-Step | 50–55% | High reproducibility |
| One-Pot Catalytic | 57–62% | Reduced solvent waste |
| Reductive Amination | 40–45% | Avoids alkylation reagents |
The one-pot catalytic method demonstrates superior atom economy but suffers from limited substrate scope. Classical approaches remain favored for small-scale syntheses requiring high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues and Substituent Effects
Table 1: Structural and Molecular Comparison
Key Observations :
- Bulkier Groups: N,N-Di-butyl and allyl substituents (e.g., N-Allyl-p-toluenesulfonamide) increase steric hindrance, affecting solubility and reactivity . Aromatic Modifications: The 4-acetylphenyl group () adds a ketone moiety, which may alter metabolic stability or intermolecular interactions.
Key Findings :
Key Insights :
- Simpler sulfonamides like N-methyl-p-toluenesulfonamide find industrial use, while the discontinuation of the target compound may reflect a lack of commercial viability .
Biological Activity
N-(4-Aminobenzyl)-N-methyl-p-toluenesulfonamide (commonly referred to as BTS) is a compound of significant interest in the field of pharmacology and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity assessments, and relevant case studies.
Chemical Structure and Properties
This compound is a sulfonamide derivative characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₄N₂O₂S
- Molecular Weight : 238.31 g/mol
BTS primarily functions as an inhibitor of muscle contraction by interacting with skeletal muscle actomyosin. Research indicates that BTS significantly reduces the acto-S1 ATPase rate, which is crucial for muscle contraction. Specifically, it decreases the rate of inorganic phosphate (P(i)) release and affects the dissociation rates of actin and myosin complexes. This inhibition is attributed to:
- A decrease in the steady-state acto-S1 ATPase rate by approximately 10-fold.
- An increase in the actin concentration required for half-maximal activation.
- A substantial reduction in the rate of P(i) release, especially in the presence of actin .
Antimicrobial and Anticancer Activities
Recent studies have explored the potential antimicrobial and anticancer properties of BTS and its derivatives:
- Antimicrobial Activity : BTS has shown effectiveness against various bacterial strains, with some derivatives exhibiting potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives related to BTS demonstrated significant activity with minimum inhibitory concentrations (MIC) as low as 0.19 μM against resistant strains of Mycobacterium tuberculosis .
- Anticancer Activity : BTS has been investigated for its anticancer properties, particularly in treating squamous cell carcinoma and non-small cell lung cancer. In vitro studies have indicated that BTS can inhibit tumor cell proliferation, although specific IC50 values for these activities are still under investigation .
Toxicity Assessments
Toxicological evaluations have been conducted to assess the safety profile of BTS:
- General Toxicity : Studies indicate that while BTS exhibits slight toxicity to algae, it is relatively non-toxic to fish and daphnids, suggesting a low environmental risk . The no-observed-adverse-effect level (NOAEL) was established at 120 mg/kg/day.
- Hematological Changes : In animal studies, dose-dependent increases in white blood cell counts were observed alongside elevated levels of blood urea nitrogen (BUN) and liver enzymes in high-dose groups, indicating potential systemic effects at higher concentrations .
Case Studies
Several case studies highlight the efficacy and safety profile of BTS:
- Muscle Contraction Studies : A detailed kinetic analysis demonstrated that BTS effectively inhibits muscle contraction through its action on actomyosin interactions. This study provided insights into its potential therapeutic applications in muscle-related disorders .
- Cancer Treatment Trials : Clinical trials exploring BTS derivatives for their anticancer effects have shown promising results, particularly in inhibiting cell proliferation in various cancer types. Further research is ongoing to optimize these compounds for clinical use .
Summary of Findings
The biological activity of this compound encompasses a range of pharmacological effects that warrant further investigation:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are prepared by reacting p-toluenesulfonyl chloride with substituted amines under alkaline conditions. In related studies, benzenesulfonyl chloride derivatives reacted with 4-aminobenzylamine analogs in aqueous ammonia or THF to yield sulfonamides . Key steps include pH control (e.g., NaOH for deprotonation) and purification via recrystallization. Note that competing side reactions (e.g., over-chlorination) may require stoichiometric optimization .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Characterization involves:
- Melting Point Analysis : Compare observed values (e.g., 76–79°C) with literature data .
- Spectroscopy : Use H-NMR to verify methyl and aromatic proton signals (e.g., singlet for N-methyl at δ ~2.8 ppm) and IR for sulfonamide S=O stretches (~1350–1150 cm) .
- Elemental Analysis : Validate empirical formulas (e.g., CHNOS) .
Discrepancies may arise from solvent residues; repeat analyses in anhydrous conditions .
Q. What are the primary safety considerations during handling?
- Methodological Answer : The compound is a respiratory and dermal irritant. Use PPE (N95 masks, nitrile gloves) and fume hoods. Storage should avoid moisture to prevent decomposition. Hazard codes R36/37/38 highlight risks to eyes, skin, and respiratory systems .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in reactions involving this compound?
- Methodological Answer : Stereoselectivity depends on reaction conditions. For example, in conjugate additions (e.g., nitrosoalkene reactions), using chiral catalysts like Ni(OAc) or controlling solvent polarity (THF vs. DCM) can enhance enantiomeric excess. demonstrated anti-stereochemistry in adducts when using TBAF as a fluoride source, confirmed via H-NMR coupling constants . Computational modeling (DFT) may predict transition states to guide optimization .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?
- Methodological Answer : Yield discrepancies often stem from:
- Reagent Purity : Trace moisture in sulfonyl chlorides reduces reactivity; pre-dry reagents over molecular sieves .
- Catalyst Loading : Ni(OAc) concentrations >5 mol% may deactivate intermediates; titrate catalyst levels .
- Analytical Variability : Cross-validate yields via HPLC and F-NMR (if fluorinated analogs exist) .
Q. How can researchers design derivatives of this compound for biological activity screening?
- Methodological Answer : Focus on modifying the:
- Aryl Group : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic enzyme pockets .
- Sulfonamide Linker : Replace methyl with bulkier substituents (e.g., morpholine) to modulate solubility and target affinity .
- Pharmacophore Integration : Hybridize with bioactive scaffolds (e.g., oxazolidinones) for antibacterial activity, as shown in . Validate via docking studies (AutoDock Vina) and QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
